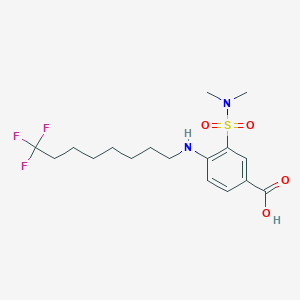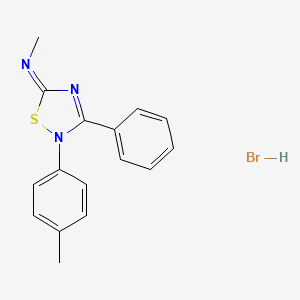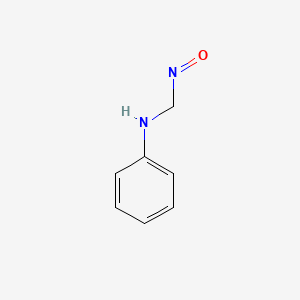![molecular formula C26H33N6O7P B11927814 diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-820132 is an investigational oral glucokinase activator developed by Bristol Myers Squibb. It is designed to treat type 2 diabetes mellitus by partially activating glucokinase, an enzyme that plays a crucial role in glucose metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BMS-820132 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for glucokinase activators often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for BMS-820132 are not publicly available. Typically, the production of such compounds involves large-scale chemical synthesis in specialized facilities, adhering to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BMS-820132 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of BMS-820132 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of BMS-820132 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the parent compound .
Applications De Recherche Scientifique
BMS-820132 has several scientific research applications, including:
Chemistry: Used as a tool compound to study glucokinase activation and its effects on glucose metabolism.
Biology: Investigated for its role in regulating glucose levels in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus.
Industry: Utilized in the development of new glucokinase activators and related compounds for pharmaceutical applications
Mécanisme D'action
BMS-820132 exerts its effects by partially activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and utilization, thereby lowering blood glucose levels. The molecular targets and pathways involved include the glucokinase enzyme and its associated regulatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dorzagliatin: A dual-acting full glucokinase activator developed for type 2 diabetes.
PF-06882961: An oral small molecule agonist of the glucagon-like peptide-1 receptor.
MK-0616: A macrocyclic PCSK9 protein-protein interaction inhibitor.
Uniqueness
BMS-820132 is unique in its partial activation of glucokinase, which provides a balanced approach to glucose regulation without causing excessive hypoglycemia. This distinguishes it from full activators like dorzagliatin, which may have a higher risk of hypoglycemia .
Propriétés
Formule moléculaire |
C26H33N6O7P |
|---|---|
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33) |
Clé InChI |
OYUDYQMFVRHPIY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)OC3=NC=C(N=C3)C(=O)N4CCC4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)


![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)



![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)


![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)
